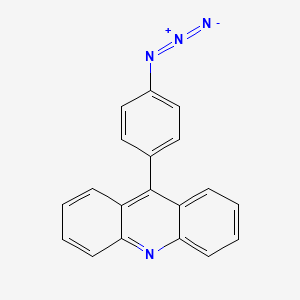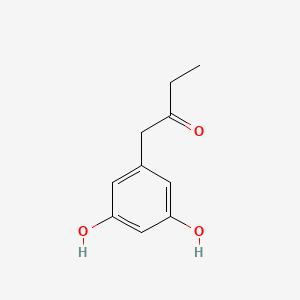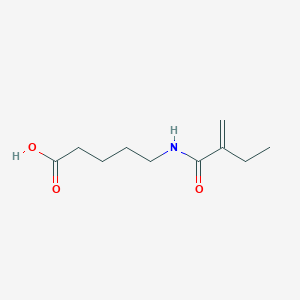
5-(2-Methylidenebutanamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylidenebutanamido)pentanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pentanoic acid backbone with an amido group substituted at the fifth carbon and a methylidene group at the second position of the butanamido side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylidenebutanamido)pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pentanoic acid with 2-methylidenebutanamide under specific conditions. The reaction typically requires the use of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylidenebutanamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amido group to an amine or the carboxylic acid group to an alcohol.
Substitution: The methylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(2-Methylidenebutanamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Methylidenebutanamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid: A simple carboxylic acid with a five-carbon chain.
2-Methylidenebutanamide: An amide with a methylidene group at the second position.
5-Aminopentanoic acid: A compound with an amino group at the fifth carbon of pentanoic acid.
Uniqueness
5-(2-Methylidenebutanamido)pentanoic acid is unique due to the presence of both an amido group and a methylidene group, which confer distinct chemical and biological properties
Properties
CAS No. |
143783-17-9 |
|---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-(2-methylidenebutanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-3-8(2)10(14)11-7-5-4-6-9(12)13/h2-7H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
AZONYAWFMAEKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


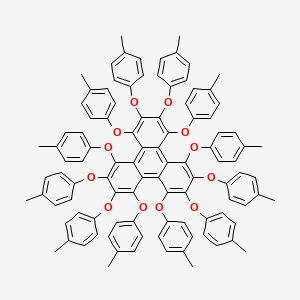
![But-2-enedioic acid--benzo[f][1,7]naphthyridine (1/1)](/img/structure/B12562709.png)
![3-[2-(2,4,6-Trinitrophenyl)ethenyl]thiophene](/img/structure/B12562710.png)
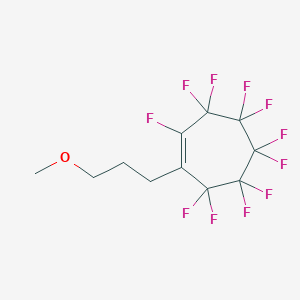
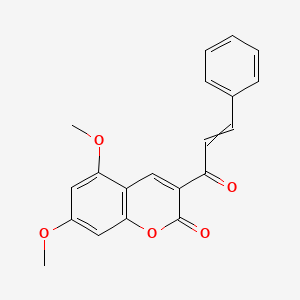

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
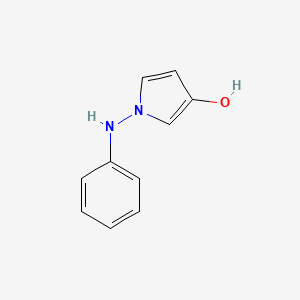
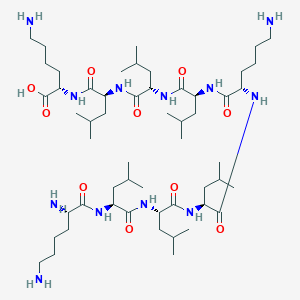
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
